2,5-Dimethoxy-benzenebutanol
Description
Contextualization of 2,5-Dimethoxy-benzenebutanol within Aromatic Ether Chemistry
This compound belongs to the class of organic compounds known as aromatic ethers. These molecules are characterized by an oxygen atom connected to at least one aromatic ring, such as a benzene (B151609) ring. In the case of this compound, the structure consists of a benzene ring substituted with two methoxy (B1213986) groups (-OCH₃) and a butanol side chain. Aromatic ethers are notable for their chemical stability and are synthesized through various methods, with the Williamson ether synthesis being a classic example.
The presence of the aromatic ring and the ether linkages imparts specific properties to these compounds. Generally, aromatic ethers are less soluble in polar solvents like water but show good solubility in organic solvents. The electron-donating nature of the methoxy groups in this compound activates the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions. This reactivity is a key feature that allows for the further functionalization of the molecule, positioning it as a potential intermediate in the synthesis of more complex chemical structures.
Significance of Dimethoxybenzene Core Structures in Chemical and Biological Research
The dimethoxybenzene core is a recurring motif in a multitude of compounds spanning various scientific disciplines. There are three isomers of dimethoxybenzene: 1,2-dimethoxybenzene (B1683551) (veratrole), 1,3-dimethoxybenzene, and 1,4-dimethoxybenzene (B90301). wikipedia.org Each of these isomers serves as a valuable precursor or building block in organic synthesis.
The 1,2-dimethoxybenzene core is found in naturally occurring compounds and is used as a precursor in the synthesis of fragrances and pharmaceuticals. wikipedia.orgsolubilityofthings.com The 1,4-dimethoxybenzene isomer is also used in perfumes and soaps and as an intermediate in the production of pharmaceuticals like methoxamine. wikipedia.org Beyond fragrances, dimethoxybenzene structures are integral to materials science, where they have been investigated for applications in organic electronics.
Furthermore, the 2,5-dimethoxy substitution pattern, as seen in this compound, is a key feature in a class of phenethylamine (B48288) compounds known for their potent activity at serotonin (B10506) receptors. nih.govacs.orgresearchgate.net Extensive structure-activity relationship (SAR) studies on 2,5-dimethoxyphenethylamines have demonstrated that modifications to the benzene ring can significantly alter their biological profiles. nih.govacs.org This highlights the importance of the dimethoxybenzene scaffold in medicinal chemistry and drug discovery for designing molecules with specific biological targets. nih.govacs.orgscispace.comnih.gov
| Property | Value |
| Chemical Formula | C₁₂H₁₈O₃ |
| Molecular Weight | 210.27 g/mol bldpharm.com |
| CAS Number | 1082496-27-2 bldpharm.com |
| Common Name | This compound bldpharm.com |
Historical Perspectives on the Study of Structurally Related Benzene-Derived Compounds
The study of benzene and its derivatives is a cornerstone of organic chemistry, with a rich history dating back to the 19th century. Benzene itself was first isolated in 1825 by Michael Faraday from the compressed oil gas used for lighting. nih.govbritannica.comacs.org For decades, its structure remained a puzzle until 1865, when August Kekulé proposed the now-famous cyclic structure of six carbon atoms with alternating single and double bonds. nih.govbritannica.com This model was a monumental step in understanding the unique stability and reactivity of aromatic compounds.
Initially, compounds derived from benzene were termed "aromatic" due to their distinct, often pleasant, odors. utdallas.edu While the definition of aromaticity is now based on electronic and structural properties—specifically, Hückel's rule concerning the number of π-electrons—the original name has persisted. nih.gov The elucidation of benzene's structure and the concept of aromaticity opened the door to a vast new field of chemistry, enabling scientists to synthesize and understand countless derivatives, including aromatic ethers like this compound. massolit.io These historical developments provided the fundamental principles that allow for the prediction of reactivity and the design of synthetic pathways for new benzene-derived molecules. britannica.commassolit.io
Current Gaps and Future Directions in this compound Research
Despite the well-established importance of its constituent chemical motifs, this compound remains a sparsely studied compound. A survey of scientific databases reveals its availability from chemical suppliers, indicating its use as a potential synthetic intermediate or building block, but a significant lack of published research dedicated to its specific properties or applications. bldpharm.combldpharm.com
This absence of dedicated research represents a clear knowledge gap. The biological and chemical properties of this compound have not been thoroughly characterized. Given the significance of the 2,5-dimethoxy substitution pattern in pharmacologically active molecules, a primary future direction would be the systematic investigation of this compound's biological activity. researchgate.netscispace.com This could involve screening for activity at various receptors, enzymes, or other biological targets.
Furthermore, its potential as a monomer or precursor in materials science is unexplored. The butanol side chain offers a reactive site for polymerization or for linking the dimethoxybenzene core to other molecules, suggesting possible applications in the development of new polymers or functional materials. Future research should therefore focus on:
Synthesis and Characterization: Developing and optimizing synthetic routes to this compound and fully characterizing its physicochemical properties.
Biological Screening: Evaluating its bioactivity across a range of assays to identify any potential therapeutic applications.
Synthetic Utility: Exploring its use as a versatile intermediate for the synthesis of more complex target molecules, including novel phenethylamine analogues or other derivatives.
Materials Science: Investigating its potential for incorporation into novel materials, leveraging the properties of the dimethoxybenzene core and the reactivity of the butanol group.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C12H18O3/c1-14-11-6-7-12(15-2)10(9-11)5-3-4-8-13/h6-7,9,13H,3-5,8H2,1-2H3 |
InChI Key |
VFJIIJPQYPKBHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCCCO |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dimethoxy Benzenebutanol and Analogs
Strategies for Carbon-Carbon Bond Formation in Aryl-Alkyl Chains
The creation of the carbon-carbon bond between the aromatic ring and the butanol side chain is a critical step in the synthesis of 2,5-dimethoxy-benzenebutanol. Several classical and modern organic chemistry reactions can be employed for this purpose, each with its own advantages and limitations.
Electrophilic Aromatic Substitution Reactions on 1,4-Dimethoxybenzene (B90301) Derivatives
Electrophilic aromatic substitution is a fundamental method for attaching substituents to an aromatic ring. In the context of synthesizing this compound, Friedel-Crafts reactions are particularly relevant.
Friedel-Crafts reactions provide a direct pathway to introduce alkyl or acyl groups onto an aromatic substrate like 1,4-dimethoxybenzene. umkc.edu
Friedel-Crafts Acylation: This is often the more reliable of the two Friedel-Crafts reactions for synthesizing precursors to compounds like this compound. The reaction typically involves treating 1,4-dimethoxybenzene with an acylating agent, such as butanoyl chloride or butyric anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uk This introduces a butyryl group onto the aromatic ring, forming 2,5-dimethoxybutyrophenone. The resulting ketone can then be reduced to the desired secondary alcohol, this compound, using a variety of reducing agents. organic-chemistry.orgwikipedia.orgwikipedia.orgpressbooks.publibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). pressbooks.publibretexts.org
Friedel-Crafts Alkylation: While direct alkylation with a four-carbon alkyl halide could theoretically form the carbon skeleton, this method is often plagued by issues such as carbocation rearrangements and polyalkylation, where multiple alkyl groups are added to the ring. ccsf.edu The product of the initial alkylation is more reactive than the starting material, making it difficult to control the reaction to obtain the mono-alkylated product in high yield. ccsf.edu For these reasons, the acylation-reduction pathway is generally preferred for the synthesis of a specific, linear alkyl-substituted benzene (B151609).
A typical reaction sequence using Friedel-Crafts acylation is as follows:
Acylation: 1,4-dimethoxybenzene is reacted with butanoyl chloride and aluminum chloride in a suitable solvent to yield 2,5-dimethoxybutyrophenone.
Reduction: The resulting ketone is then reduced with sodium borohydride in an alcoholic solvent to produce this compound.
Interactive Data Table: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene
| Acylating Agent | Catalyst | Product | Subsequent Step | Final Product |
| Butanoyl chloride | AlCl₃ | 2,5-Dimethoxybutyrophenone | Reduction (e.g., NaBH₄) | This compound |
| Butyric anhydride | Solid Acid Catalysts | 2,5-Dimethoxybutyrophenone | Reduction (e.g., LiAlH₄) | This compound |
The methoxy (B1213986) groups on the 1,4-dimethoxybenzene ring are activating, ortho, para-directing groups for electrophilic aromatic substitution. umkc.edubrainly.com This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) or para (opposite) to the methoxy groups. In 1,4-dimethoxybenzene, all available positions for substitution are ortho to one of the methoxy groups.
The regioselectivity of the second substitution in a Friedel-Crafts reaction on a 1,4-dimethoxybenzene derivative is also influenced by these directing effects. However, steric hindrance can play a significant role. For instance, in the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with a bulky alkyl group, the second substitution is likely to occur at the remaining ortho position that is less sterically hindered. brainly.comrsc.org In the case of acylation, the initial acyl group will be directed to one of the ortho positions, and any subsequent reaction would also be influenced by both electronic and steric factors.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Construction
Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer alternative routes for forming the aryl-alkyl bond. The Suzuki-Miyaura coupling, for example, is a powerful tool for creating carbon-carbon bonds. nih.govresearchgate.net While traditionally used for aryl-aryl bond formation, variations of this reaction can be adapted for aryl-alkyl coupling.
A potential Suzuki-Miyaura cross-coupling approach could involve:
Reactants: A boronic acid or ester derivative of the butanol side chain and a halogenated 1,4-dimethoxybenzene (e.g., 1-bromo-2,5-dimethoxybenzene).
Catalyst: A palladium(0) complex with a suitable phosphine (B1218219) ligand. nih.gov
Base: A base such as potassium carbonate or potassium phosphate (B84403) is typically required. nih.gov
This methodology can offer high yields and functional group tolerance. nih.govresearchgate.net Other palladium-catalyzed reactions, such as the Heck reaction or Sonogashira coupling, could also be envisioned as part of a multi-step synthesis to construct the butanol side chain.
Interactive Data Table: Potential Palladium-Catalyzed Cross-Coupling for Aryl-Alkyl Bond Formation
| Reaction Type | Aryl Component | Alkyl Component | Catalyst System |
| Suzuki-Miyaura | 1-Bromo-2,5-dimethoxybenzene (B144562) | Butylboronic acid derivative | Pd(0) complex, phosphine ligand, base |
| Heck Reaction | 1-Iodo-2,5-dimethoxybenzene | 1-Butene | Pd catalyst, base |
Organometallic Reagent Applications (e.g., Grignard, Organolithium)
Organometallic reagents are excellent nucleophiles for forming carbon-carbon bonds with carbonyl compounds. wikipedia.orglibretexts.orglibretexts.org
Grignard Reagents: A Grignard reagent, such as 2,5-dimethoxyphenylmagnesium bromide, can be prepared by reacting 1-bromo-2,5-dimethoxybenzene with magnesium metal. sigmaaldrich.com This organometallic species can then react with an appropriate electrophile, such as butanal or butyraldehyde, in an etheral solvent like tetrahydrofuran (B95107) (THF). A subsequent acidic workup will yield the desired this compound. miracosta.edu
Organolithium Reagents: Similarly, an organolithium reagent can be formed by treating a halogenated 1,4-dimethoxybenzene with an alkyllithium reagent (e.g., n-butyllithium) via lithium-halogen exchange. wikipedia.orgnih.gov This highly reactive organolithium species can then react with butanal to form the corresponding alcohol after protonation. wikipedia.org
These methods are highly effective for the controlled formation of alcohols from carbonyl precursors.
Installation and Modification of Alkoxyl and Hydroxyl Moieties
The hydroxyl group of the butanol side chain is typically introduced via the reduction of a ketone (from Friedel-Crafts acylation) or the reaction of an organometallic reagent with an aldehyde. organic-chemistry.orgwikipedia.orgwikipedia.orgpressbooks.publibretexts.orgwikipedia.orglibretexts.orglibretexts.org
Modification of the methoxy groups on the aromatic ring can also be a strategic consideration. For example, a synthesis might start with a precursor that has hydroxyl groups on the ring, which are later methylated to form the dimethoxy arrangement. A common methylating agent for this purpose is dimethyl sulfate. chemicalbook.comcqu.edu.cndesigner-drug.com
Conversely, the methoxy groups can be cleaved to form phenols using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). organic-chemistry.orgmdpi.com This allows for the synthesis of hydroxylated analogs of the target compound. The selective cleavage of one methoxy group over another can sometimes be achieved by controlling reaction conditions or using specific reagents. nih.govnih.gov
Interactive Data Table: Methods for Installation and Modification of Functional Groups
| Functional Group Transformation | Reagent(s) | Starting Material | Product |
| Ketone to Secondary Alcohol | NaBH₄ or LiAlH₄ | 2,5-Dimethoxybutyrophenone | This compound |
| Phenol to Methoxy Ether | Dimethyl sulfate, base | 2-Hydroxy-5-methoxy-benzenebutanol | This compound |
| Methoxy Ether to Phenol | Boron tribromide (BBr₃) | This compound | 2-Hydroxy-5-methoxy-benzenebutanol |
Williamson Ether Synthesis in Dimethoxybenzene Context
The Williamson ether synthesis is a cornerstone in the formation of ethers and is particularly relevant in the synthesis of dimethoxybenzene derivatives. researchgate.net This SN2 reaction involves an alkoxide reacting with a primary alkyl halide. nih.gov In the context of synthesizing a 2,5-dimethoxybenzene moiety, this can be envisioned as the methylation of a dihydroxybenzene precursor, such as hydroquinone (B1673460).
A typical laboratory-scale synthesis of 1,4-dimethoxybenzene from hydroquinone involves treating hydroquinone with a base, such as sodium hydroxide, to form the disodium (B8443419) phenoxide. This is followed by reaction with a methylating agent, like dimethyl sulfate. researchgate.net The reaction is often carried out with vigorous stirring and temperature control to manage the exothermic nature of the methylation. researchgate.net
Table 1: Williamson Ether Synthesis for 1,4-Dimethoxybenzene
| Reactants | Reagents | Solvent | Temperature | Yield | Reference |
|---|
It is crucial to use a primary alkyl halide for this reaction to proceed efficiently via the SN2 mechanism. researchgate.net The use of secondary or tertiary alkyl halides would likely lead to elimination reactions as a major side product. researchgate.net The choice of a strong base is also critical to ensure the complete deprotonation of the hydroxyl groups, forming the nucleophilic alkoxide. nih.gov
Selective Demethylation and Re-etherification Strategies
In some synthetic routes, it may be necessary to selectively demethylate a dimethoxybenzene compound to introduce a different alkyl group. This strategy involves the cleavage of one of the methyl ether linkages, followed by a re-etherification step.
Selective monoetherification of hydroquinones can be achieved under acidic conditions using catalytic amounts of sodium nitrite (B80452). eurekaselect.comresearchgate.net This method promotes the reaction between hydroquinone and an alcohol, leading to the selective formation of the corresponding monoether. eurekaselect.com For instance, the reaction of 1,4-hydroquinone with methanol (B129727) in the presence of sodium nitrite and sulfuric acid yields 4-methoxyphenol (B1676288) (mequinol) in excellent yields. researchgate.net
This resulting 4-methoxyphenol can then undergo a subsequent Williamson ether synthesis to introduce a different alkyl group at the remaining hydroxyl position. For example, reacting 4-methoxyphenol with a butyl halide in the presence of a base would yield 1-butoxy-4-methoxybenzene. This two-step process of selective demethylation (or more accurately, selective mono-etherification of a diol) followed by re-etherification allows for the synthesis of unsymmetrical dialkoxybenzene derivatives.
Table 2: Selective Monoetherification of Hydroquinone
| Reactants | Catalyst/Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|
The regioselectivity of the monoetherification can be high, particularly when using substituted hydroquinones, with the reaction favoring the less sterically hindered hydroxyl group. eurekaselect.com
Reductive Transformations of Carbonyl Precursors to Alcohol Functionality
A common and effective strategy for introducing the butanol side chain onto the 2,5-dimethoxybenzene ring involves the reduction of a suitable carbonyl precursor. A key intermediate for the synthesis of this compound is 1-(2,5-dimethoxyphenyl)butan-1-one. nih.gov
This aryl ketone can be synthesized via a Friedel-Crafts acylation of 1,4-dimethoxybenzene with butyryl chloride or butanoic anhydride in the presence of a Lewis acid catalyst. Once the ketone is obtained, it can be reduced to the corresponding secondary alcohol, this compound.
The reduction of aryl ketones to alcohols can be achieved using a variety of reducing agents. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another powerful method, often employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. tcichemicals.com
Table 3: Catalytic Hydrogenation of Aryl Ketones
| Substrate | Catalyst | Hydrogen Source | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| Aryl Ketone | Ruthenium complexes | Isopropanol (B130326) | - | - | Secondary Alcohol | researchgate.net |
Electrocatalytic hydrogenation offers a metal-free alternative for the reduction of aryl ketones to their corresponding alcohols. researchgate.netbohrium.com This method can be highly efficient and proceeds under ambient temperature and pressure. bohrium.com
Advanced Synthetic Approaches and Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. These principles are increasingly being applied to the synthesis of fine chemicals like this compound and its analogs.
Microwave-Assisted Organic Synthesis for Dimethoxybenzene Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. arkat-usa.orgnih.gov This technique has been successfully applied to various reactions relevant to the synthesis of dimethoxybenzene derivatives, including Friedel-Crafts acylations. nih.gov
For instance, the intramolecular Friedel-Crafts acylation of aryl aliphatic acids can be efficiently carried out using microwave irradiation in the presence of a catalyst like Gadolinium(III) triflate in an ionic liquid. vjol.info.vn This approach offers a greener alternative to traditional Lewis acids and volatile organic solvents. Microwave-assisted multicomponent reactions have also been developed for the synthesis of complex molecules containing the dimethoxybenzene moiety, demonstrating the versatility of this technology. wikipedia.org
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Multicomponent Reaction | 180 min | 15 min | 65-77% to 81-94% | scribd.com |
The use of microwave irradiation can significantly reduce energy consumption and often allows for solvent-free reactions, further enhancing the green credentials of the synthetic process. arkat-usa.org
Catalytic Methodologies for Sustainable Production
The use of catalysts is a cornerstone of green chemistry, as they can replace stoichiometric reagents, leading to a reduction in waste and an increase in reaction efficiency. In the synthesis of this compound, catalytic methods are particularly relevant in the reduction of the carbonyl precursor and in the Friedel-Crafts acylation step.
Solid acid catalysts, such as zeolites, ion-exchange resins, and supported heteropolyacids, offer a reusable and often more environmentally benign alternative to traditional Lewis acids like aluminum chloride in Friedel-Crafts reactions. chemijournal.comresearchgate.net These catalysts can be easily separated from the reaction mixture and, in many cases, regenerated and reused, minimizing waste. chemijournal.com
For the reduction of the ketone precursor, catalytic transfer hydrogenation using sustainable hydrogen donors like isopropanol or formic acid is a greener alternative to metal hydrides. researchgate.netwikipedia.org These reactions can be catalyzed by a variety of transition metal complexes, and in some cases, can be performed enantioselectively to produce chiral alcohols. wikipedia.org
Solvent Selection and Waste Minimization in Synthesis
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The ideal solvent should be non-toxic, renewable, and easily recyclable. In the context of synthesizing this compound, particularly in steps like the Friedel-Crafts acylation, traditional solvents such as chlorinated hydrocarbons can be replaced with greener alternatives.
Recent research has focused on identifying and utilizing bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). researchgate.net In some cases, solvent-free conditions can be employed, especially in conjunction with microwave-assisted synthesis or solid-supported catalysts, which significantly reduces waste. arkat-usa.orgchemijournal.com
Waste minimization can also be achieved by designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. One-pot multicomponent reactions are an excellent example of this principle, as they can significantly reduce the number of synthetic steps and purification procedures, thereby minimizing waste generation. nih.gov
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,4-dimethoxybenzene |
| 1-(2,5-dimethoxyphenyl)butan-1-one |
| 2-methyltetrahydrofuran |
| 4-methoxyphenol |
| Aluminum chloride |
| Amberlyst-15 |
| Ammonium peroxydisulfate |
| Anisole |
| Benzoquinone |
| Benzoyl chloride |
| Butanoic anhydride |
| Butanoyl chloride |
| Butyryl chloride |
| Carbon disulfide |
| Catechol |
| Cesium carbonate |
| Chloro-1,4-dimethoxybenzene |
| Cyclopentyl methyl ether |
| Dimethyl sulfate |
| Ethacrynic acid |
| Gadolinium(III) triflate |
| Guaiacol |
| Hydroquinone |
| Indion-125 |
| Lithium aluminum hydride |
| Mequinol |
| Methanol |
| Palladium on carbon |
| Platinum oxide |
| Potassium carbonate |
| Propanoyl chloride |
| Raney nickel |
| Resorcinol |
| Sodium borohydride |
| Sodium hydroxide |
| Sodium nitrite |
| Sulfated zirconia |
| Sulfuric acid |
| UDCaT-1 |
| UDCaT-5 |
Chemical Reactivity and Derivatization Studies of 2,5 Dimethoxy Benzenebutanol
Reactions at the Butanol Side Chain
The aliphatic butanol side chain, terminating in a primary hydroxyl group, is a key site for various chemical transformations. These reactions primarily involve the functionalization of the hydroxyl group or modifications to the alkyl chain.
Oxidation Reactions of the Hydroxyl Group
The primary alcohol moiety of 2,5-Dimethoxy-benzenebutanol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium chlorochromate (PCC), are typically employed for the selective conversion to the corresponding aldehyde, 2,5-dimethoxy-benzenebutanal. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid, will further oxidize the intermediate aldehyde to the carboxylic acid, 2,5-dimethoxy-benzenebutanoic acid.
| Oxidizing Agent | Product | Reaction Conditions |
| Pyridinium Chlorochromate (PCC) | 2,5-dimethoxy-benzenebutanal | Anhydrous dichloromethane (CH₂Cl₂) |
| Potassium Permanganate (KMnO₄) | 2,5-dimethoxy-benzenebutanoic acid | Basic aqueous solution, followed by acidic workup |
| Chromic Acid (H₂CrO₄) | 2,5-dimethoxy-benzenebutanoic acid | Aqueous acetone (Jones oxidation) |
Esterification and Etherification of the Hydroxyl Group
The hydroxyl group can be readily converted into an ester or an ether. Esterification is commonly achieved through reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of an acid catalyst. For instance, reaction with acetic anhydride in the presence of a base like pyridine yields the corresponding acetate ester.
Etherification can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
| Reaction Type | Reagents | Product Type |
| Esterification | Carboxylic acid (e.g., acetic acid) + Acid catalyst | Ester |
| Esterification | Acid anhydride (e.g., acetic anhydride) + Base | Ester |
| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | Ether |
Halogenation of the Alkyl Chain
Direct halogenation of the alkyl chain can be challenging to control, often leading to a mixture of products. However, the hydroxyl group can be replaced by a halogen to form a haloalkane. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting the primary alcohol into the corresponding alkyl chloride or bromide, respectively. Additionally, radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a bromine atom at the benzylic position, although this is less specific for the longer butanol chain.
| Reagent | Product | Reaction Type |
| Thionyl Chloride (SOCl₂) | 1-chloro-4-(2,5-dimethoxyphenyl)butane | Nucleophilic Substitution |
| Phosphorus Tribromide (PBr₃) | 1-bromo-4-(2,5-dimethoxyphenyl)butane | Nucleophilic Substitution |
| N-Bromosuccinimide (NBS) | Brominated alkyl chain derivatives | Radical Halogenation |
Reactions Involving the Dimethoxybenzene Ring
The 2,5-dimethoxybenzene ring is activated towards electrophilic attack due to the electron-donating nature of the two methoxy (B1213986) groups. These groups direct incoming electrophiles to the ortho and para positions.
Aromatic Substitution Reactions (e.g., Halogenation, Nitration, Sulfonation)
The electron-rich nature of the dimethoxybenzene ring facilitates electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. The methoxy groups are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to them. Given the existing substitution pattern, the available positions for substitution are C3, C4, and C6. The directing effects of both methoxy groups reinforce substitution at the C4 and C6 positions.
Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or in a less reactive solvent can lead to the introduction of one or more bromine atoms onto the aromatic ring.
Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) results in the introduction of a sulfonic acid group (-SO₃H).
| Reaction Type | Reagents | Expected Major Products |
| Bromination | Br₂ / FeBr₃ | Bromo-2,5-dimethoxy-benzenebutanol derivatives |
| Nitration | HNO₃ / H₂SO₄ | Nitro-2,5-dimethoxy-benzenebutanol derivatives |
| Sulfonation | SO₃ / H₂SO₄ | This compound sulfonic acid derivatives |
Nucleophilic Aromatic Substitution on Activated Ring Systems
While the electron-rich dimethoxybenzene ring is generally not susceptible to nucleophilic aromatic substitution (SNAᵣ), this type of reaction can occur if the ring is sufficiently activated by strong electron-withdrawing groups. For this compound itself, direct SNAᵣ is unlikely. However, if a derivative with a potent electron-withdrawing group (such as a nitro group, introduced via nitration) is synthesized, the ring becomes activated for nucleophilic attack. In such an activated system, a good leaving group (like a halide) can be displaced by a nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The presence of the electron-withdrawing group is crucial for stabilizing the negative charge of this intermediate.
Ring Functionalization through Metalation and Subsequent Electrophilic Quenching
No specific studies detailing the metalation (e.g., lithiation) of this compound and subsequent reaction with electrophiles were identified.
Formation of Complex Molecular Architectures Featuring the this compound Scaffold
Cyclization Reactions and Annulation Strategies
While cyclization reactions of similar molecules are known, no literature was found that specifically describes the cyclization or annulation of this compound to form more complex ring systems.
Incorporation into Macrocyclic Systems
There is no available research demonstrating the use of this compound as a building block in the synthesis of macrocycles.
Polymerization and Materials Science Applications
No studies on the polymerization of this compound or the materials science applications of any resulting polymers were discovered.
Biotransformation and Metabolic Fate of 2,5 Dimethoxy Benzenebutanol
Phase I Metabolic Transformations
Phase I metabolism of 2,5-Dimethoxy-benzenebutanol is predominantly oxidative and catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. nih.govmdpi.com These reactions are crucial for the detoxification and elimination of this compound from the body.
O-Demethylation Pathways
O-demethylation is a common metabolic pathway for compounds containing methoxy (B1213986) groups, such as this compound. This reaction involves the removal of a methyl group from one or both of the methoxy substituents, leading to the formation of more polar phenolic metabolites. mdpi.com
A variety of cytochrome P450 isozymes are known to catalyze O-demethylation reactions. While the specific enzymes responsible for the metabolism of this compound have not been definitively identified, data from structurally similar compounds provide strong indications of the likely catalysts. For instance, the O-demethylation of other dimethoxy-substituted compounds, such as the epipodophyllotoxins, is primarily mediated by CYP3A4. nih.gov Furthermore, CYP2D6 is known to be involved in the metabolism of other 2,5-dimethoxy-substituted compounds like 2,5-dimethoxy-4-methyl-amphetamine (DOM). nih.gov The broad substrate specificities of CYP1A2, CYP2B6, CYP2C9, and CYP2C19 also make them potential contributors to the O-demethylation of this compound. mdpi.com
The involvement of these various CYP isoforms suggests a complex metabolic profile that can be influenced by genetic polymorphisms and the presence of other drugs that may act as inducers or inhibitors of these enzymes. nih.govyoutube.com
Table 1: Cytochrome P450 Isozymes Potentially Involved in the O-Demethylation of this compound
| Enzyme Family | Specific Isozyme | Known Substrates with Similar Moieties |
| CYP1A | CYP1A1, CYP1A2 | Aromatic hydrocarbons, some drugs |
| CYP2B | CYP2B6 | Various drugs |
| CYP2C | CYP2C9, CYP2C19 | Various drugs |
| CYP2D | CYP2D6 | 2,5-dimethoxy-4-methyl-amphetamine (DOM) nih.gov |
| CYP2J | CYP2J2 | Various drugs |
| CYP3A | CYP3A4 | Epipodophyllotoxins nih.gov |
The O-demethylation of this compound can result in the formation of two primary isomeric monophenolic metabolites: 2-hydroxy-5-methoxy-benzenebutanol and 5-hydroxy-2-methoxy-benzenebutanol. The relative abundance of these isomers will depend on the regiospecificity of the involved CYP enzymes. Further demethylation of these initial metabolites can lead to the formation of the dihydroxy metabolite, 2,5-dihydroxy-benzenebutanol (the catechol). The synthesis and identification of isomeric products from similar compounds have been crucial in understanding these metabolic pathways. cas.cz
Hydroxylation of the Benzene (B151609) Ring and Alkyl Chain
In addition to O-demethylation, this compound can undergo hydroxylation, which involves the addition of a hydroxyl group to either the aromatic ring or the butanol side chain. This is another key Phase I reaction catalyzed by CYP enzymes. researchgate.netyoutube.com
The position of hydroxylation is determined by the specific CYP isoform involved and the electronic and steric properties of the substrate. nih.gov For the benzene ring, hydroxylation can occur at the available positions, leading to various phenolic metabolites. Hydroxylation of the butanol side chain can also occur, resulting in the formation of diol metabolites. The preference for aromatic versus benzylic hydroxylation is dependent on the specific enzyme and the structure of the substrate. rsc.org For example, studies with toluene (B28343) 4-monooxygenase have shown that active site engineering can alter the regiospecificity of hydroxylation. nih.gov
The same family of cytochrome P450 enzymes involved in O-demethylation is also responsible for hydroxylation reactions. researchgate.netnih.gov The specific isoforms that catalyze the hydroxylation of this compound are likely to be similar to those involved in the metabolism of other substituted benzenes. The nature of the substituents on the benzene ring can significantly influence the rate and position of hydroxylation. researchgate.net
Table 2: Potential Hydroxylation Products of this compound
| Site of Hydroxylation | Potential Metabolite |
| Benzene Ring | Isomeric 2,5-Dimethoxy-hydroxy-benzenebutanols |
| Alkyl Chain | 2,5-Dimethoxy-benzene-diols |
Deamination and Subsequent Oxidative/Reductive Pathways (by analogy with related phenethylamines)
The initial and primary metabolic route for phenethylamine (B48288) analogues involves oxidative deamination, a reaction catalyzed by monoamine oxidases (MAO). nih.govmdpi.com This process is central to the biotransformation of many endogenous and exogenous amines. nih.govresearchgate.net In the case of compounds structurally similar to this compound, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), oxidative deamination is a key step. nih.govresearchgate.net
The reaction proceeds as follows:
Deamination: The amine functional group is removed by MAO, leading to the formation of an unstable aldehyde intermediate, phenylacetaldehyde. wikipedia.orgdntb.gov.ua
Oxidative/Reductive Pathways: This intermediate is then rapidly processed by other enzymes.
Oxidation: Aldehyde dehydrogenase (ALDH) catalyzes the oxidation of the aldehyde to its corresponding carboxylic acid metabolite. wikipedia.org For instance, studies on 2C-B show the formation of 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.govresearchgate.net
Reduction: Alternatively, alcohol dehydrogenase (ADH) can reduce the aldehyde intermediate to its corresponding alcohol. This pathway was also observed in the metabolism of 2C-B, resulting in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE). nih.govresearchgate.net
These pathways effectively convert the parent amine into more polar alcohol and acid metabolites, preparing them for subsequent Phase II conjugation reactions and eventual excretion.
Table 1: Key Phase I Metabolites of an Analogous Compound (4-bromo-2,5-dimethoxyphenethylamine)
| Parent Compound | Metabolic Pathway | Intermediate | Resulting Metabolite | Enzyme(s) Involved |
|---|---|---|---|---|
| 4-bromo-2,5-dimethoxyphenethylamine | Oxidative Deamination & Oxidation | 4-bromo-2,5-dimethoxyphenylacetaldehyde | 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | MAO, ALDH |
| 4-bromo-2,5-dimethoxyphenethylamine | Oxidative Deamination & Reduction | 4-bromo-2,5-dimethoxyphenylacetaldehyde | 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) | MAO, ADH |
Phase II Metabolic Conjugations
Following Phase I reactions, the resulting metabolites, as well as the parent compound if it possesses suitable functional groups, undergo Phase II conjugation. These reactions involve the addition of endogenous polar molecules, which significantly increases water solubility and facilitates elimination from the body. nih.gov
Glucuronidation Reactions via UDP-glucuronosyltransferases (UGTs, e.g., UGT2B7)
Glucuronidation is a major Phase II pathway where glucuronic acid is attached to substrates containing hydroxyl, carboxyl, or amine groups. mdpi.com This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.net
The UGT2B7 isoform, found predominantly in the liver, is particularly important for the metabolism of a wide range of compounds. wikipedia.org It is a key enzyme in the glucuronidation of morphine at its 3- and 6-hydroxyl positions. nih.govnih.gov By analogy, the alcohol metabolite of this compound, formed during Phase I, would be an ideal substrate for UGT2B7. This conjugation would result in the formation of a highly water-soluble glucuronide conjugate, ready for renal or biliary excretion.
Sulfation Pathways
Sulfation is another critical conjugation reaction, catalyzed by sulfotransferase (SULT) enzymes. nih.gov This pathway involves the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. nih.gov Sulfation is a primary pathway for inactivating catecholamines and is crucial for the metabolism of many drugs and xenobiotics. epsomsaltcouncil.org
Phenolic hydroxyl groups are particularly good substrates for SULTs. While this compound itself does not have a free phenolic group, O-demethylation of one of the methoxy groups—a common reaction catalyzed by cytochrome P450 enzymes—would expose a hydroxyl group. This newly formed phenolic metabolite could then readily undergo sulfation.
Acetylation Reactions
Acetylation involves the transfer of an acetyl group from acetyl-CoA to a substrate, a reaction catalyzed by N-acetyltransferases (NATs). pharmacy180.comnih.gov This pathway is particularly important for compounds containing a primary amino group. pharmacy180.com
Metabolic studies of other psychoactive phenethylamines, such as proscaline (B1283602) and methallylescaline, have identified N-acetylated products as major metabolites. nih.govresearchgate.net Therefore, by analogy, the primary amine of a related phenethylamine precursor to this compound would be a substrate for N-acetylation, leading to the formation of an N-acetyl conjugate.
In Vitro and In Silico Methodologies for Metabolic Studies
Predicting and confirming the metabolic fate of new chemical entities relies heavily on a combination of laboratory-based (in vitro) and computational (in silico) approaches.
Utilization of Human Liver Microsomes and Recombinant Enzymes
In vitro models are essential for studying drug metabolism. researchgate.net Human liver microsomes (HLMs) are subcellular fractions of the liver that are rich in Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs) enzymes. youtube.com Incubating a compound with HLMs allows researchers to identify the primary metabolites formed in a system that mimics human hepatic metabolism. nih.govresearchgate.netnih.gov
To pinpoint which specific enzyme is responsible for a particular metabolic step, recombinant enzymes are used. eurekaselect.comnih.gov These are individual human drug-metabolizing enzymes (like a specific CYP or UGT isoform) produced in cell culture systems. researchgate.netnih.gov By testing the compound with a panel of these enzymes, researchers can perform "reaction phenotyping" to identify the key enzymes involved in its clearance. youtube.com For example, incubating a potential metabolite with recombinant UGT2B7 could confirm its role in the glucuronidation pathway.
Complementing these in vitro methods, in silico tools use computer models to predict a compound's metabolic fate based on its chemical structure. nih.govcreative-biolabs.com These models can predict sites of metabolism on the molecule and the likely metabolites that will be formed, guiding further in vitro investigation. nih.govresearchgate.netsimulations-plus.com
Table 2: Methodologies for Studying Biotransformation
| Methodology | Type | Application in Metabolic Studies | Key Information Gained |
|---|---|---|---|
| Human Liver Microsomes (HLMs) | In Vitro | Incubation of the parent compound with a pool of liver enzymes. | Identification of major Phase I and Phase II metabolites; assessment of metabolic stability. |
| Recombinant Enzymes (e.g., CYPs, UGTs) | In Vitro | Incubation with specific, isolated metabolic enzymes. | Reaction phenotyping: determination of which specific enzyme isoforms are responsible for metabolite formation. |
| Computational Modeling | In Silico | Use of software to predict metabolism based on chemical structure. | Prediction of likely metabolites and sites of metabolism; prioritization of compounds for in vitro testing. |
Application of Cryopreserved Human Hepatocytes
Cryopreserved human hepatocytes are a cornerstone in vitro tool for studying the metabolism of xenobiotics, offering a biologically relevant and readily available system that recapitulates the enzymatic machinery of the human liver. researchgate.net These cells are used to investigate metabolic stability, identify metabolites, and phenotype the enzymes responsible for a compound's biotransformation. researchgate.net
For compounds structurally related to this compound, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF), studies using cryopreserved human hepatocytes have been instrumental in elucidating their metabolic pathways. researchgate.netmdpi.comnih.gov These studies reveal that the 2,5-dimethoxy-benzene structure is susceptible to several key metabolic reactions.
The primary metabolic transformations observed for these analogous compounds involve O-demethylation at either the 2- or 5-position, hydroxylation of the aromatic ring, and modifications of the side chain. researchgate.netmdpi.com For instance, in studies with 25B-NBF incubated with pooled human hepatocytes, a multitude of metabolites were identified, arising from hydroxylation, O-demethylation, bis-O-demethylation, and subsequent phase II conjugation reactions like glucuronidation and sulfation. mdpi.comnih.gov
Based on these findings, it is highly probable that the metabolism of this compound in cryopreserved human hepatocytes would yield a variety of metabolites. The butanol side chain would likely undergo oxidation to form the corresponding carboxylic acid, while the aromatic ring would be a substrate for O-demethylation and hydroxylation.
Table 1: Potential Metabolites of this compound Based on Studies of Structurally Similar Compounds in Human Hepatocytes
| Metabolic Reaction | Potential Metabolite Name | Description |
| O-Demethylation | 2-Hydroxy-5-methoxy-benzenebutanol | Removal of the methyl group at the 2-position of the benzene ring. |
| O-Demethylation | 5-Hydroxy-2-methoxy-benzenebutanol | Removal of the methyl group at the 5-position of the benzene ring. |
| Bis-O-Demethylation | 2,5-Dihydroxy-benzenebutanol | Removal of both methyl groups from the benzene ring. |
| Side Chain Oxidation | 4-(2,5-dimethoxyphenyl)butanoic acid | Oxidation of the primary alcohol on the butanol side chain to a carboxylic acid. |
| Aromatic Hydroxylation | 2,5-Dimethoxy-hydroxy-benzenebutanol | Addition of a hydroxyl group to an available position on the benzene ring. |
This table is illustrative and predictive, based on metabolic pathways of analogous compounds.
Computational Prediction of Metabolic Pathways and Enzyme Inhibition
Computational, or in silico, models are powerful tools for predicting the metabolic fate of novel compounds, thereby guiding further experimental studies. nih.govnih.gov These models use a variety of approaches, including expert systems based on known biotransformation rules, quantitative structure-activity relationship (QSAR) models, and protein-ligand docking simulations to predict sites of metabolism (SOMs) and the specific enzymes involved. nih.gov
For molecules containing the 2,5-dimethoxy-benzene scaffold, a primary focus of computational prediction is the involvement of Cytochrome P450 (CYP) enzymes. Studies on a range of 2,5-dimethoxy-substituted amphetamine derivatives have consistently identified CYP2D6 as a key enzyme responsible for O-demethylation and hydroxylation. nih.gov Computational docking simulations can model the binding of a substrate like this compound into the active site of CYP enzymes, predicting the likelihood of metabolism by different isoforms. nih.gov Given the structural similarities, it is highly probable that CYP2D6, and possibly other isoforms such as CYP1A2 and CYP3A4, would be involved in the phase I metabolism of this compound. mdpi.comnih.govnih.gov
Furthermore, computational tools can predict the potential for a compound to act as an inhibitor of metabolic enzymes. nih.gov Inhibition of key CYP enzymes like CYP2D6 can lead to significant drug-drug interactions. nih.gov Studies on 2,5-dimethoxyamphetamine (B1679032) derivatives have shown that they can act as competitive inhibitors of CYP2D6. nih.gov Therefore, in silico models would likely predict a potential for this compound to inhibit CYP2D6, a prediction that would warrant confirmation through in vitro assays.
Table 2: Predicted Metabolic Profile and Enzyme Involvement for this compound
| Parameter | Computational Prediction | Basis of Prediction |
| Primary Sites of Metabolism (SOMs) | Methoxy groups (O-demethylation), Butanol side chain (oxidation), Aromatic ring (hydroxylation) | Based on reactivity principles and known biotransformations of similar structures. mlr.press |
| Key Metabolizing Enzymes | CYP2D6, CYP3A4, CYP1A2 | Predicted from substrate specificity of CYP isoforms for structurally related compounds. mdpi.comnih.gov |
| Potential for Enzyme Inhibition | Competitive inhibitor of CYP2D6 | Based on the inhibitory activity of other 2,5-dimethoxy-substituted compounds. nih.gov |
This table represents a predictive profile based on computational modeling principles and data from analogous compounds.
Structure Activity Relationship Sar Studies of 2,5 Dimethoxy Benzenebutanol Analogs
Impact of Benzene (B151609) Ring Substituents on Biological Interactions (e.g., 4-position modifications)
The substitution pattern on the benzene ring is a primary determinant of biological activity for this class of compounds. The 2- and 5-methoxy groups are considered a foundational motif for potent activity at serotonin (B10506) 5-HT₂A receptors. researchgate.netku.dk However, modifications at the 4-position have the most significant and well-documented impact on receptor affinity and functional outcome.
Generally, adding a small, lipophilic (fat-soluble) substituent to the 4-position enhances potency. nih.gov This includes halogens (bromine, chlorine, iodine) and small alkyl groups. nih.gov Research demonstrates that increasing the lipophilicity and the electron-withdrawing character of the substituent at the 4-position correlates with a higher affinity for 5-HT₂ receptors. nih.govresearchgate.net For instance, the introduction of a methyl group at the 4-position of 2,5-dimethoxyamphetamine (B1679032) (forming DOM) increases its potency by over an order of magnitude compared to the unsubstituted parent compound. nih.gov
Conversely, the size of the 4-position substituent plays a critical role in determining whether a compound acts as an agonist (activator) or an antagonist (blocker) at the receptor. While smaller lipophilic groups tend to produce potent agonists, bulkier lipophilic substituents can result in compounds with 5-HT₂ antagonist activity. nih.govresearchgate.net This suggests a specific size constraint within the receptor's binding pocket.
The functional activity of various 4-substituted analogs at the 5-HT₂A receptor highlights these trends. As shown in the table below, modifications significantly alter the compound's potency (EC₅₀), which is the concentration required to elicit a half-maximal response.
Table 1: Impact of 4-Position Substituents on 5-HT₂A Receptor Agonist Potency for Selected 2,5-Dimethoxyphenylpiperidine Analogs Data presented for the more active enantiomer (eutomer).
| Compound Analogue (4-Substituent) | EC₅₀ (nM) at 5-HT₂A |
|---|---|
| Bromo (Br) | 69 |
| Chloro (Cl) | 62 |
| Iodo (I) | 61 |
| Cyano (CN) | 490 |
| Trifluoromethyl (TFM) | 3.5 |
| Methyl (CH₃) | 16 |
| Ethyl (C₂H₅) | 11 |
| n-Butyl (C₄H₉) | 13 |
Source: Adapted from Rørsted et al., 2024. nih.govsemanticscholar.org
Role of the Alkyl Chain Length and Branching in Receptor Binding
The alkyl chain connecting the benzene ring to the amine group is another crucial structural element. The term "2C," often used for related compounds, refers to the two carbons in this chain, a feature found to be favorable for activity. nih.govmdpi.com
Regarding chain length at the 4-position of the ring for the DOx series (amphetamine analogs), activity increases from a methyl (DOM) to an ethyl (DOET) and propyl (DOPR) group, but then decreases with a butyl (DOBU) substituent. nih.gov This indicates an optimal length for the substituent in that specific position.
For the main alkylamine chain itself, constraining its flexibility can have a dramatic effect. Investigations into conformationally restricted analogs, where the ethylamine (B1201723) chain is incorporated into a ring structure like a piperidine (B6355638), show that the spatial orientation of the chain is critical for agonist potency at the 5-HT₂A receptor. nih.gov Restricting the chain's movement can lead to enhanced selectivity and potency, depending on the resulting stereochemistry. nih.govacs.org
Influence of Hydroxyl Group Position and Modifications on Receptor Agonism/Antagonism
The presence and position of a hydroxyl (-OH) group, as implied by the "butanol" nomenclature, can significantly modify a compound's pharmacological profile. While direct SAR data on hydroxylated 2,5-dimethoxy-benzenebutanols is limited, principles can be drawn from related structures.
Modification of the amine group with a 2-hydroxybenzyl moiety, creating the NBOH series, has been shown to increase selectivity for the 5-HT₂A receptor. nih.gov This demonstrates that introducing a hydroxyl group, even on a larger N-substituent, can refine the interaction with the target receptor. The hydroxyl group can form additional hydrogen bonds within the receptor binding site, potentially altering affinity and efficacy.
The position of a hydroxyl group on the alkyl chain itself would create an amino alcohol. The specific location (e.g., at the beta-carbon) would affect the molecule's polarity, ability to cross cell membranes, and conformational preferences, thereby influencing its interaction with the receptor and determining whether it functions as an agonist or antagonist.
Stereochemical Considerations in Biological Activity and Receptor Selectivity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of these compounds. When a molecule is chiral (has a non-superimposable mirror image), its two forms, called enantiomers, can have vastly different effects.
This is well-established for 4-substituted 2,5-dimethoxyamphetamines, where biological activity often resides primarily in a single enantiomer. acs.org A prominent example is 2,5-Dimethoxy-4-bromoamphetamine (DOB), where the R-(−) enantiomer is the more potent and active form, known as the eutomer.
This principle extends to conformationally restrained analogs. For example, when the flexible phenethylamine (B48288) side chain is incorporated into a piperidine ring, it creates a chiral center. Studies on these molecules show that one enantiomer can be a potent 5-HT₂A agonist with minimal activity at the 5-HT₂C receptor, while its mirror image may have a 100-fold drop in potency at the 5-HT₂A receptor and different activity at the 5-HT₂C receptor. nih.gov This highlights that the precise spatial orientation of the amine and the side chain relative to the phenyl ring is essential for optimal receptor binding and selective activation. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for 2,5-Dimethoxy-benzenebutanol Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. frontiersin.org For phenethylamine derivatives, QSAR studies have been instrumental in understanding the physicochemical properties that govern receptor affinity. nih.gov
In QSAR, numerical values known as "descriptors" are used to represent the physicochemical properties of a molecule. frontiersin.org For 2,5-dimethoxy-phenethylamine analogs, the most significant descriptors are typically related to lipophilicity, electronic effects, and steric properties. slideshare.net
Lipophilicity: This property, often quantified by the partition coefficient (logP) or the substituent hydrophobicity constant (π), describes how well a compound dissolves in fats and oils. For 4-substituted analogs, higher lipophilicity is strongly correlated with increased affinity for 5-HT₂A and 5-HT₂B receptors. nih.gov
Electronic Parameters: The Hammett constant (σ) is a key descriptor that quantifies the electron-donating or electron-withdrawing nature of a substituent on the benzene ring. slideshare.net For this class of compounds, affinity at 5-HT₂ receptors has been shown to be related to the electron-withdrawing character of the 4-position substituent. nih.govresearchgate.net
Steric Descriptors: These parameters, such as molar refractivity (MR) or Verloop steric parameters, describe the size and shape of a substituent. They are crucial for understanding how a molecule fits into the receptor's binding pocket. slideshare.net
Other descriptors used in QSAR models can include molecular weight, molar volume, dipole moment, and quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org
Once descriptors are calculated, statistical methods are used to build a mathematical model that links them to biological activity. Multiple Linear Regression (MLR) is a common technique used for this purpose. nih.gov
MLR generates an equation that predicts the biological activity (e.g., receptor binding affinity) as a linear combination of the most relevant physicochemical descriptors. A typical QSAR equation might look like:
Biological Activity = c₁(Descriptor₁) + c₂(Descriptor₂) + ... + constant
The quality and predictive power of the MLR model are assessed using several statistical parameters: nih.gov
R² (Coefficient of Determination): Indicates how much of the variance in the biological activity is explained by the model. Values closer to 1.0 suggest a better fit.
Standard Error: Measures the accuracy of the predictions.
For phenethylamine derivatives, MLR models have successfully produced statistically significant QSARs, confirming the importance of descriptors related to lipophilicity and molecular structure in regulating their biological properties. nih.gov
Advanced Analytical Techniques for 2,5 Dimethoxy Benzenebutanol Characterization and Detection
Chromatographic Separation Methods
Chromatographic techniques are fundamental for isolating 2,5-Dimethoxy-benzenebutanol from complex mixtures, such as reaction media or biological samples. The choice of method depends on the volatility and polarity of the compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For molecules like this compound, which may have limited volatility, derivatization is often employed to increase their amenability to GC analysis. This process involves chemically modifying the molecule to create a more volatile derivative.
Detailed Research Findings: The analysis of structurally related 2,5-dimethoxy-phenethylamines often utilizes GC-MS for identification and quantification in various matrices. nottingham.edu.mynih.gov The electron ionization mass spectra of these compounds and their derivatives provide characteristic fragmentation patterns that are crucial for structural confirmation. nottingham.edu.my For instance, the derivatization of similar compounds with reagents like trifluoroacetic anhydride (B1165640) (TFA) can yield products with distinct mass spectra, allowing for the differentiation of closely related isomers. nottingham.edu.my In the context of this compound, the hydroxyl group is a prime site for derivatization, for example, through silylation or acylation, to produce a more volatile compound suitable for GC-MS analysis. The mass spectrometer then separates the ionized fragments based on their mass-to-charge ratio, providing a molecular fingerprint of the analyte.
Below is a hypothetical data table illustrating the kind of information that would be obtained from a GC-MS analysis of a derivatized form of this compound.
| Parameter | Value |
| Column Type | Phenyl-methyl polysiloxane capillary column |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Expected Retention Time | Dependent on specific GC conditions |
| Key Mass Fragments (m/z) | Molecular ion and characteristic fragments |
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MSn) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MSn) are indispensable tools for the analysis of non-volatile and thermally labile compounds, making them ideal for studying this compound and its metabolites in biological fluids. nih.govmdpi.com LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase, after which they are ionized and detected by a mass spectrometer. mdpi.com
Detailed Research Findings: Metabolite profiling studies extensively use LC-MS to identify and quantify a wide range of small molecules in complex biological samples. chula.ac.thnih.gov This technique allows for the detection of both the parent compound and its various metabolic products, which may include hydroxylated, demethylated, or conjugated species. nih.gov The use of tandem mass spectrometry (LC-MSn) provides an additional layer of structural information by fragmenting selected ions and analyzing the resulting product ions. nih.gov This fragmentation data is crucial for the tentative identification of unknown metabolites. Non-targeted metabolomics approaches using LC-MS can reveal unexpected metabolic pathways and biomarkers. nih.gov
The following interactive table outlines typical parameters for an LC-MS method for the analysis of this compound and its metabolites.
| Parameter | Description |
| Chromatography Mode | Reversed-Phase Liquid Chromatography |
| Stationary Phase | C18 column |
| Mobile Phase | A gradient of water with formic acid and acetonitrile |
| Ionization Source | Electrospray Ionization (ESI) in positive and negative modes |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of an unknown compound or metabolite. nih.gov This capability is a significant advantage over low-resolution mass spectrometry, as it greatly narrows down the number of possible molecular formulas for a given mass, thus increasing the confidence in compound identification. nih.gov
Detailed Research Findings: HRMS is widely used in metabolomics to improve the detection and identification of metabolites. nih.gov Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range. This level of precision allows for the confident assignment of elemental formulas to both the parent this compound and its various metabolic products, facilitating their identification in complex biological matrices.
This table shows a hypothetical example of how HRMS data can be used to determine the elemental composition of this compound.
| Theoretical Mass (Da) | Measured Mass (Da) | Mass Error (ppm) | Proposed Elemental Formula |
| 210.1256 | 210.1253 | -1.43 | C12H18O3 |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions and assessing the purity of a sample. rsc.orgchemistryhall.comresearchgate.net It involves spotting the sample onto a plate coated with a thin layer of adsorbent material, typically silica gel, and developing the plate in a sealed chamber with a suitable solvent system. rsc.org
Detailed Research Findings: In the context of the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. rsc.org By comparing the spots of the reaction mixture with those of the starting materials and a pure standard of the product, a chemist can determine the optimal reaction time. rsc.org Furthermore, TLC is an effective tool for assessing the purity of the final product. The presence of multiple spots indicates the presence of impurities. rsc.org The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for preliminary identification. chemistryhall.com
The following table details a typical TLC setup for the analysis of this compound.
| Parameter | Description |
| Stationary Phase | Silica gel plates with fluorescent indicator (254 nm) |
| Mobile Phase | A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) |
| Visualization | UV light (254 nm) or chemical staining (e.g., iodine vapor) |
| Application | Monitoring reaction progress and assessing product purity |
Spectroscopic Characterization
Spectroscopic techniques are essential for the definitive structural elucidation of this compound. These methods provide detailed information about the molecular framework and the chemical environment of individual atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ethernet.edu.etnih.gov ¹H NMR provides information about the number of different types of protons, their chemical environments, and their connectivity, while ¹³C NMR provides information about the carbon skeleton of the molecule.
Detailed Research Findings: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the protons of the butanol side chain. The chemical shift of each signal provides information about the electronic environment of the protons. The splitting pattern of the signals (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, which helps to establish the connectivity of the atoms. The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule, and the chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, methoxy). Together, ¹H and ¹³C NMR data allow for the unambiguous confirmation of the structure of this compound.
Below is a table of hypothetical ¹H and ¹³C NMR data for this compound, based on general principles of NMR spectroscopy.
Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.7-6.8 | m | 3H | Aromatic protons |
| ~3.8 | s | 6H | Methoxy protons (2 x OCH₃) |
| ~3.6 | t | 2H | -CH₂OH |
| ~2.6 | t | 2H | Ar-CH₂- |
| ~1.7 | m | 2H | -CH₂-CH₂OH |
Hypothetical ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~153 | Aromatic C-O |
| ~151 | Aromatic C-O |
| ~132 | Aromatic C-C |
| ~116 | Aromatic C-H |
| ~112 | Aromatic C-H |
| ~111 | Aromatic C-H |
| ~62 | -CH₂OH |
| ~56 | Methoxy carbons (2 x OCH₃) |
| ~35 | Ar-CH₂- |
| ~32 | -CH₂-CH₂OH |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. utdallas.edunih.gov Covalent bonds within a molecule vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. utdallas.edu This results in an IR spectrum, which is a plot of absorbance or transmittance against wavenumber (cm⁻¹), effectively serving as a "molecular fingerprint." utdallas.edu
For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the aromatic ring (benzene), and the ether (-O-CH₃) linkages. The presence of the hydroxyl group from the butanol side chain would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The aromatic ring would produce several signals, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The two methoxy groups would be identified by their characteristic C-O stretching bands, typically appearing in the 1250-1000 cm⁻¹ range.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Broad, Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Alkyl Chain | C-H Stretch | 2960 - 2850 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Ether (Ar-O-CH₃) | C-O Stretch | 1275 - 1200 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. amhsr.org This technique is particularly useful for analyzing molecules containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. In this compound, the primary chromophore is the substituted benzene (B151609) ring.
The absorption of UV light excites electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions). up.ac.za The benzene ring itself typically shows absorption bands around 180 nm, 200 nm, and a weaker band near 260 nm. up.ac.za The presence of substituents on the benzene ring, such as the two methoxy groups (-OCH₃) and the butanol group, can cause a shift in these absorption maxima to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity. up.ac.za The methoxy groups, being electron-donating, are particularly effective at causing this shift. Therefore, the UV-Vis spectrum of this compound is expected to show characteristic absorption maxima at wavelengths longer than that of unsubstituted benzene. up.ac.za
Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent |
|---|---|---|---|
| 2,5-Dimethoxybenzene | π → π* | ~ 290 - 300 | Ethanol |
Advanced Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and structure of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile, and high molecular weight compounds. scielo.br In ESI-MS, a sample solution is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.
For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule, [M+H]⁺. This occurs by the addition of a proton to the molecule. The analysis of the resulting mass spectrum allows for the determination of the compound's molecular weight with high accuracy. scispace.com Further fragmentation of this parent ion (MS/MS) can be induced to provide structural information, for example, by observing the loss of a water molecule from the butanol side chain or the cleavage of the ether bonds. scielo.br
Table 3: Expected ESI-MS Data for this compound
| Ion | Formula | Calculated m/z | Ionization Mode |
|---|---|---|---|
| [M+H]⁺ | C₁₂H₁₉O₃⁺ | 211.1334 | Positive |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another soft ionization technique that enables the analysis of large and fragile molecules. researchgate.netscispace.com In MALDI-TOF, the analyte is co-crystallized with an excess of a matrix compound that strongly absorbs laser energy. nih.gov A pulsed laser is fired at the sample, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase as intact ions. nih.gov The time it takes for these ions to travel through a flight tube to the detector is measured, which corresponds to their mass-to-charge ratio.
While MALDI-TOF is more commonly used for large biomolecules like proteins, it can also be applied to the analysis of smaller organic molecules. researchgate.netscispace.com For this compound, a suitable matrix such as 2,5-dihydroxybenzoic acid (DHB) would be chosen. nih.gov The resulting spectrum would be expected to show a strong signal for the protonated molecule [M+H]⁺, similar to ESI-MS. The high resolution and mass accuracy of TOF analyzers allow for precise molecular weight determination. The "fingerprint-like" spectrum generated can be used for the classification and identification of complex samples. scispace.com
Table 4: Potential MALDI-TOF MS Analysis Parameters for this compound
| Parameter | Description |
|---|---|
| Matrix | 2,5-dihydroxybenzoic acid (DHB) |
| Ionization Mode | Positive |
| Expected Primary Ion | [M+H]⁺ (m/z ≈ 211.13) |
| Analyzer | Time-of-Flight (TOF) |
Computational Chemistry and Molecular Modeling of 2,5 Dimethoxy Benzenebutanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. mdpi.com Functionals such as B3LYP, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), are commonly used to optimize molecular geometries and calculate energies. researchgate.netnih.govclinicsearchonline.org
For 2,5-Dimethoxy-benzenebutanol, a DFT optimization would yield the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. This process provides precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial for understanding the molecule's steric and electronic properties. The calculation also provides the total electronic energy, which can be used to compare the stability of different isomers or conformers.
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311+G(d,p))
| Parameter | Bond/Atoms | Calculated Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-O (methoxy) | ~1.36 Å | |
| O-CH3 | ~1.43 Å | |
| C-C (butanol chain) | ~1.53 Å | |
| C-O (hydroxyl) | ~1.43 Å | |
| O-H | ~0.96 Å | |
| Bond Angle | C-O-C (methoxy) | ~118° |
| C-C-O (hydroxyl) | ~109° | |
| Dihedral Angle | C-C-C-C (butanol chain) | Varies by conformer |
Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra of molecules. scielo.org.za This method determines the energies of vertical electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the wavelength of maximum absorption (λmax), corresponding primarily to π-π* transitions within the dimethoxybenzene ring. These theoretical spectra can be compared with experimental measurements to confirm molecular identity and understand electronic properties. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts using DFT. scielo.org.zanih.gov The calculation determines the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Predicted shifts for the aromatic protons, methoxy (B1213986) groups, and the butanol side chain of this compound can aid in the assignment of complex experimental NMR spectra. scielo.org.za
Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts for a Substituted Benzene (B151609) Derivative
| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C1 (aromatic, with OCH₃) | 151.1 | 157.2 |
| C2 (aromatic, with OCH₃) | 153.4 | 159.9 |
| C3 (aromatic) | 115.2 | 117.8 |
| C4 (aromatic) | 112.9 | 114.5 |
| C5 (methoxy) | 53.01 | 55.65 |
| C6 (methoxy) | 52.85 | 55.57 |
Note: Data is illustrative, based on a similar molecule from the literature to show typical correlation. scielo.org.za
DFT is a powerful tool for exploring chemical reactions at a molecular level. By mapping the potential energy surface, researchers can identify reactants, products, and the high-energy transition states that connect them. nih.govnih.gov For a molecule like this compound, this could involve modeling its synthesis, such as the alkylation of a dimethoxybenzene precursor, or studying its metabolic degradation pathways.
A transition state is a first-order saddle point on the potential energy surface, representing the energy barrier of a reaction. Computational chemists locate this structure and confirm its identity by performing a vibrational frequency analysis; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system, providing a trajectory that reveals how molecular conformations and interactions evolve.
The butanol side chain of this compound possesses several rotatable single bonds, allowing the molecule to adopt numerous different spatial arrangements, or conformations. nih.gov MD simulations can explore this conformational landscape by simulating the molecule's motion over nanoseconds or longer. nih.gov
By analyzing the simulation trajectory, one can identify the most populated (lowest energy) conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as biological receptors. nih.gov Potential Energy Surface (PES) scans, where the energy is calculated as a function of systematically rotating one or more dihedral angles, can also be used to map out conformational preferences. nih.gov
Table 3: Hypothetical Relative Energies of this compound Conformers from MD Simulations
| Conformer | Description of Butanol Chain | Relative Energy (kcal/mol) | Population (%) |
| 1 | Anti (extended) | 0.00 | 65% |
| 2 | Gauche 1 | 1.2 | 25% |
| 3 | Gauche 2 | 1.8 | 9% |
| 4 | Eclipsed (high energy) | >5.0 | <1% |
The behavior of a molecule is significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, ethanol). nih.gov These simulations reveal how the solvent organizes around the solute, forming solvation shells, and quantify the strength of intermolecular interactions like hydrogen bonds between the molecule's hydroxyl and methoxy groups and the solvent. dntb.gov.ua
Understanding solvation is key to predicting properties like solubility and partitioning behavior. Furthermore, by simulating this compound in the presence of other molecules, MD can provide detailed insights into the specific non-covalent interactions (e.g., van der Waals, electrostatic, π-π stacking) that govern molecular recognition and complex formation.
Ligand-Receptor Binding Simulations (by analogy to SAR studies)
Ligand-receptor binding simulations are crucial for elucidating the interactions between a molecule and its biological target at an atomic level. In the absence of direct simulation data for this compound, we can draw parallels from the extensive structure-activity relationship (SAR) studies conducted on its analogs, which are potent agonists at serotonin (B10506) 5-HT2 receptors. nih.govnih.gov These studies reveal key structural features that govern binding affinity and functional activity, providing a blueprint for hypothetical binding simulations of this compound.
The 2,5-dimethoxy substitution pattern on the phenyl ring is a critical determinant for activity in this class of compounds. SAR studies have demonstrated that modifications at the 4-position of the phenyl ring significantly influence potency and selectivity for 5-HT2 receptor subtypes. nih.govnih.gov For instance, the introduction of lipophilic substituents at the 4-position generally enhances agonist potency at 5-HT2 receptors. nih.gov This suggests that the binding pocket of the receptor in this region is likely hydrophobic.
Furthermore, the spatial orientation of the side chain is paramount for effective receptor interaction. nih.gov Conformationally restricted analogs have shown that the bioactivity often resides in a single enantiomer, highlighting the stereospecific nature of the binding interaction. nih.gov For 1-(2,5-dimethoxyphenyl)isopropylamine (2,5-DMA) analogs, the S-(+) enantiomer was found to be more potent than its R-(-) counterpart at the 5-HT2B receptor. nih.gov
Table 1: Structure-Activity Relationships of 2,5-Dimethoxyphenethylamine Analogs at Serotonin Receptors
| Compound Class | Key Structural Features | Impact on Receptor Binding/Activity |
|---|---|---|
| 4-Substituted-2,5-dimethoxyphenethylamines | Lipophilic substituent at the 4-position | Increased agonist potency at 5-HT2 receptors. nih.gov |
| Conformationally Restricted Analogs | Constrained ethylamine (B1201723) side chain | High dependence of agonist potency on spatial orientation; often single enantiomer is bioactive. nih.gov |
| N-Benzyl Phenethylamines (NBOMe) | N-benzylation of the 2C-X scaffold | Produces some of the most potent 5-HT2A receptor agonists. nih.gov |
| 2,5-Dimethoxyamphetamines (DOx series) | Halogen or small alkyl group at the 4-position | Increases potency compared to the unsubstituted 2,5-DMA. nih.gov |
Cheminformatics and Data Analysis in this compound Research
Cheminformatics and data analysis are indispensable tools in modern drug discovery and chemical research. They facilitate the prediction of molecular properties, the management and analysis of large datasets, and the identification of novel compounds with desired activities. For a compound like this compound, these approaches can accelerate its investigation and the discovery of its analogs.
Development of Computational Tools for Property Prediction
A wide array of computational tools are available for the prediction of various molecular properties, including physicochemical characteristics, pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion - ADME), and potential toxicity. nih.govnih.gov These tools employ a range of methodologies, from quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to more complex machine learning and deep learning algorithms. protoqsar.commdpi.com
For this compound, these tools can predict properties such as:
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and oral bioavailability. Various models like XLOGP3, WLOGP, and MLOGP can provide a consensus value. nih.gov
Solubility: Aqueous solubility is a critical factor for drug formulation and absorption.
Metabolic Stability: Predicting the sites of metabolism by enzymes like cytochrome P450s can help in designing analogs with improved pharmacokinetic profiles. nih.gov
Binding Affinity: While more computationally intensive, some tools can predict the binding affinity of a ligand to a specific protein target. frontiersin.org
The development of these predictive models relies on large datasets of experimentally determined properties. For phenethylamine-like compounds, there is a substantial body of literature from which to build robust predictive models.
Integration of Experimental and Computational Data
The synergy between experimental and computational data is a cornerstone of modern chemical research. For the 2,5-dimethoxy family of compounds, experimental data from binding assays (e.g., Ki values for receptor affinity) and functional assays (e.g., EC50 values for agonist potency) are used to build and validate computational models. nih.gov
For example, a QSAR model for 5-HT2A receptor affinity could be developed using a dataset of 2,5-dimethoxyphenethylamine analogs with experimentally determined binding affinities. The model would correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed affinities. This model could then be used to predict the affinity of novel, unsynthesized analogs, including this compound.
This iterative process of experimental testing and computational modeling accelerates the discovery of new compounds with optimized properties. Computational screening can prioritize a smaller, more manageable number of compounds for synthesis and experimental evaluation, saving time and resources. energy.gov
Virtual Screening Approaches for Analog Discovery
Virtual screening is a computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. researchgate.netceu.es This approach is particularly valuable for discovering new analogs of a lead compound like this compound. There are two main categories of virtual screening:
Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the target protein. ceu.es A library of compounds is computationally "docked" into the binding site of the protein, and a scoring function is used to rank the compounds based on their predicted binding affinity. youtube.com For this compound, if the structure of its target receptor is known, SBVS could be used to identify other compounds that fit into the same binding pocket.
Ligand-Based Virtual Screening (LBVS): This approach is used when the structure of the target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. ceu.es A known active ligand, such as a potent 2,5-dimethoxyphenethylamine analog, is used as a template to search for other molecules in a database with similar shapes, sizes, and pharmacophoric features.
A cheminformatics-based analysis recently identified a (Z)-2-(2,5-dimethoxy benzylidene) derivative as a potential inhibitor of Marburg virus replication through molecular docking and molecular dynamics simulations, showcasing the power of these techniques in identifying novel bioactive compounds. nih.gov Similarly, virtual screening could be employed to discover analogs of this compound with potentially interesting and novel biological activities.
Q & A
Basic: What are the common synthesis routes for 2,5-Dimethoxy-benzenebutanol?
Answer:
The synthesis typically involves multi-step routes, including:
- Esterification and alkylation : Starting with 2,5-dimethoxybenzaldehyde, a Grignard reaction with butanol derivatives under anhydrous conditions can yield the target compound. Sodium hydride (NaH) or sulfuric acid (H₂SO₄) may serve as catalysts for ether bond formation .
- Williamson ether synthesis : Reaction of 2,5-dimethoxyphenol with a butyl halide in the presence of a base (e.g., NaOH) to form the ether linkage.
Key considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or HPLC .
Basic: Which analytical techniques are suitable for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in deuterated DMSO or CDCl₃) to confirm the methoxy, butyl, and aromatic proton environments .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 280 nm) and electrospray ionization (ESI-MS) for purity assessment and molecular ion confirmation .
- FTIR : Peaks at 1250–1050 cm⁻¹ (C-O stretching of methoxy groups) and 3400 cm⁻¹ (hydroxyl stretching if present) .
Basic: What are the solubility properties of this compound in common organic solvents?
Answer:
Based on Hansen solubility parameters (HSPs) for structurally analogous dimethoxy compounds :
| Solvent | Polarity | Predicted Solubility |
|---|---|---|
| DMSO | High | High |
| Ethanol | Moderate | Moderate |
| Dichloromethane | Low | Low |
Methodological note : Conduct preliminary solubility tests using 1–5 mg/mL increments under sonication.
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Cross-validation : Combine 2D NMR (e.g., COSY, HSQC) with high-resolution MS to resolve overlapping signals or ambiguous fragmentation patterns .
- Deuterated solvent screening : Test in CDCl₃ vs. DMSO-d₆ to differentiate labile protons (e.g., hydroxyl groups) .
- Iterative analysis : Re-run experiments under standardized conditions (e.g., controlled temperature, pH) to minimize variability .
Advanced: What strategies optimize the reaction yield in the synthesis of this compound?
Answer:
- Catalyst screening : Compare NaH (anhydrous conditions) vs. H₂SO₄ (acid-catalyzed etherification) for efficiency .
- Temperature gradients : Optimize stepwise heating (e.g., 60°C for alkylation, 25°C for quenching).
- Inert atmosphere : Use Schlenk lines to prevent side reactions from moisture or oxygen .
Table 1 : Example optimization results for a Grignard reaction:
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| NaH | 60 | 72 |
| H₂SO₄ | 80 | 58 |
Advanced: How to address purification challenges due to similar polarity byproducts?
Answer:
- Preparative HPLC : Use gradient elution (e.g., 50%–90% acetonitrile in water) with a C18 column to separate analogs .
- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as the mobile phase.
- Recrystallization : Test solvent pairs (e.g., ethanol/water) to isolate crystalline product .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (H313/H333 warnings) .
- Ventilation : Use fume hoods during synthesis to limit inhalation risks.
- Waste disposal : Segregate organic waste and collaborate with certified disposal services for halogenated byproducts .
Advanced: How to assess the compound's stability under varying storage conditions?
Answer:
- Accelerated stability studies : Store samples at 4°C, 25°C, and 40°C for 1–6 months; monitor degradation via HPLC .
- Light sensitivity testing : Compare amber vs. clear glass vials under UV/visible light exposure.
- Moisture control : Use desiccants (silica gel) and argon overlays for hygroscopic samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
